molecular formula C13H23NO3 B1327061 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid CAS No. 1142202-54-7

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1327061
CAS No.: 1142202-54-7
M. Wt: 241.33 g/mol
InChI Key: ADEBQTLEBIFKRN-UHFFFAOYSA-N
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Description

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 5-oxo group and a 1-(1,1,3,3-tetramethylbutyl) group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid typically involves the condensation of primary amines with itaconic acid. This reaction can be carried out by heating the reactants in water, isopropanol, or in the absence of a solvent . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetramethylbutyl group provides steric hindrance and hydrophobicity, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)8-13(4,5)14-7-9(11(16)17)6-10(14)15/h9H,6-8H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBQTLEBIFKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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